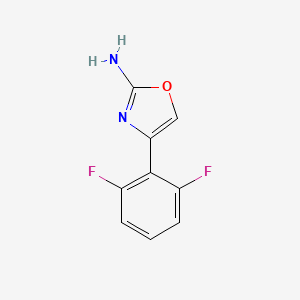

![molecular formula C24H19N5O B2408502 2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile CAS No. 478248-03-2](/img/structure/B2408502.png)

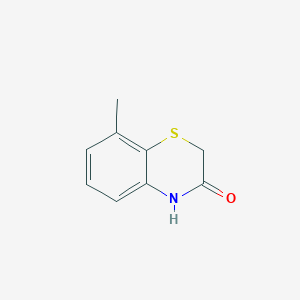

2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the amino group, and the attachment of the phenoxy and tert-butyl groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The presence of the pyridine ring, a planar and aromatic structure, could contribute to the compound’s stability. The electron-withdrawing nature of the nitrogen atom in the ring could influence the compound’s reactivity .Chemical Reactions Analysis

The amino group is a common site of reactivity in many compounds, and could undergo reactions such as acylation or alkylation. The pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The compound’s properties would be influenced by its structure. For example, the presence of the polar amino group and the aromatic pyridine and phenoxy groups could impact its solubility, while the bulky tert-butyl group could influence its melting and boiling points .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Activities

- The compound has been explored for its catalytic activities. For instance, similar compounds with tert-butyl groups have been used in the synthesis of oxo molybdenum(VI) complexes, demonstrating catalytic potential in oxotransfer reactions like epoxidation and sulfoxidation (Hossain et al., 2017).

Ligand Design and Metal Complexes

- Ligands related to 2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile are instrumental in forming metal complexes. For example, Schiff bases with tert-butyl groups have been used to create zinc complexes, which exhibit unique spin interactions and potential in fields like magnetic materials (Orio et al., 2010).

Pharmacological Applications

- Structurally related 2-aminopyrimidines have shown promise in pharmacology, particularly as ligands for histamine H4 receptors. These compounds, sharing the tert-butyl group, have been effective in treating inflammation and pain (Altenbach et al., 2008).

Polymer Science

- In the field of polymer science, compounds with tert-butyl and related structures have been used to synthesize novel fluorinated polyimides. These polymers exhibit unique properties like light color and organosolubility, making them suitable for advanced material applications (Yang et al., 2006).

Chemical Synthesis

- The compound is relevant in the synthesis of other important chemical groups. For instance, 2-Amino-4H-pyrans, containing tert-butyl groups, are synthesized for their diverse applications, including biological activity (Zonouzi et al., 2006).

Molecular Structure and Bonding

- Research into molybdenum(VI) complexes of related biphenyl-bridged bis(amidophenoxides) reveals insights into metal-ligand and metal-amidophenoxide π bonding. This research contributes to understanding complex molecular structures and interactions (Kopec et al., 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N5O/c1-24(2,3)16-6-10-18(11-7-16)30-17-8-4-15(5-9-17)22-20(13-26)19(12-25)21(14-27)23(28)29-22/h4-11H,1-3H3,(H2,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVDFXATUGIHEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=C(C(=C3C#N)C#N)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

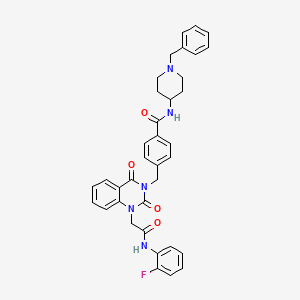

![4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid](/img/structure/B2408419.png)

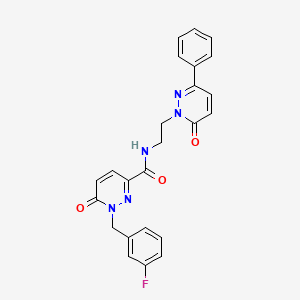

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)

![1-Amino-3-[(2-ethyl-6-methylphenyl)methyl]thiourea](/img/structure/B2408426.png)

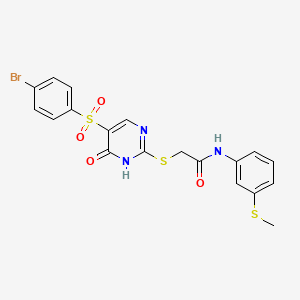

![Methyl 3-({[3-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2408437.png)

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2408439.png)

![tert-butyl 2-bromo-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2408440.png)

![1-{[1-(2-Cyclopentylacetyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2408441.png)